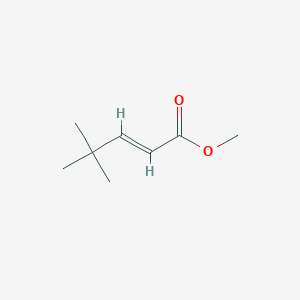

methyl 4,4-dimethylpent-2-enoate

Description

Contextualization within α,β-Unsaturated Ester Chemistry and Research Paradigms

α,β-Unsaturated esters are a cornerstone of modern organic synthesis, prized for their dual reactivity. mdpi.com They can undergo nucleophilic attack at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition). wikipedia.orgmasterorganicchemistry.com This reactivity allows for the formation of a wide array of chemical bonds and the construction of complex molecular architectures.

The specific reactivity of an α,β-unsaturated ester is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. Hard nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, while softer nucleophiles, like organocuprates and enamines, typically undergo 1,4-addition. masterorganicchemistry.com

The tert-butyl group in methyl 4,4-dimethylpent-2-enoate plays a crucial role in directing its reactivity. This bulky substituent can sterically shield the β-carbon, potentially influencing the regioselectivity of nucleophilic attack and the facial selectivity in cycloaddition reactions. Research paradigms in this area often focus on leveraging such steric and electronic effects to achieve high levels of control in chemical transformations.

Significance of this compound in Organic Synthesis and Natural Product Investigations

While direct and extensive research focusing solely on this compound is somewhat limited in publicly available literature, its significance can be inferred from studies on closely related analogs and its known occurrence in nature. The compound has been identified as a metabolite in the fungus Aspergillus candidus. acs.org

The synthetic utility of α,β-unsaturated esters with similar substitution patterns is well-documented, particularly in the total synthesis of complex natural products. A notable example is the use of the closely related compound, (E)-methyl 4,4-dimethyl-5-oxopent-2-enoate, in the total synthesis of (±)-Cipadonoid B, a tetranortriterpenoid. rsc.org In this synthesis, the α,β-unsaturated ester serves as a key building block, undergoing a crucial Mukaiyama-Michael reaction.

The reaction involves the conjugate addition of a silyl (B83357) enol ether to the α,β-unsaturated ester, catalyzed by a Lewis acid. This transformation highlights the ability of such compounds to act as Michael acceptors, enabling the formation of new carbon-carbon bonds and the construction of intricate molecular frameworks. The experimental details of this key step provide valuable insight into the reactivity of this class of compounds.

Interactive Data Table: Key Mukaiyama-Michael Reaction in the Synthesis of a Cipadonoid B Precursor rsc.org

| Reactant 1 | Reactant 2 | Lewis Acid Catalyst | Solvent | Temperature | Product | Yield |

| (E)-methyl 4,4-dimethyl-5-oxopent-2-enoate | 2-(tert-butyldimethylsilyloxy)but-1-ene | TiCl₄ | DCM | -78 °C | (E)-methyl 5-hydroxy-4,4-dimethyl-7-oxonon-2-enoate | 47% |

This reaction demonstrates the synthetic potential of α,β-unsaturated esters bearing a neopentyl-like moiety. The steric bulk of the tert-butyl group likely plays a role in controlling the stereochemical outcome of the reaction, a common strategy in asymmetric synthesis.

Further research into the specific reactions of this compound, such as its participation in Diels-Alder reactions, conjugate additions with various nucleophiles, and other pericyclic reactions, would be beneficial to fully elucidate its synthetic utility.

Properties

IUPAC Name |

methyl (E)-4,4-dimethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2,3)6-5-7(9)10-4/h5-6H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLWRINPDMKVHW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4,4 Dimethylpent 2 Enoate and Its Analogues

Stereoselective Synthesis Approaches for α,β-Unsaturated Esters

The geometry of the double bond and the stereochemistry of any chiral centers within the molecule are crucial determinants of the biological activity and material properties of α,β-unsaturated esters. Consequently, significant effort has been dedicated to the development of synthetic methods that provide high levels of stereocontrol.

Application of Wittig Reactions and Related Olefination Methodologies

The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods for the synthesis of alkenes, including α,β-unsaturated esters. beilstein-journals.orgnih.govwikipedia.org These reactions involve the coupling of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone.

A key advantage of the Wittig-type reactions is the ability to control the stereochemistry of the resulting double bond. For the synthesis of α,β-unsaturated esters, stabilized ylides or phosphonates are typically employed, which generally favor the formation of the (E)-isomer with high selectivity. wikipedia.org The reaction proceeds through a betaine (B1666868) intermediate, and the stereochemical outcome is influenced by factors such as the nature of the substituents, the reaction conditions, and the presence of salts like lithium chloride. wikipedia.orgacs.org

The Horner-Wadsworth-Emmons reaction, in particular, is often preferred for the synthesis of (E)-α,β-unsaturated esters due to the ease of separation of the water-soluble phosphate (B84403) byproduct. wikipedia.orgoup.com Modifications to the standard HWE reaction, such as the use of specific bases like LiOH·H₂O or Ba(OH)₂·8H₂O, have been shown to afford high E-selectivity even with sterically demanding aldehydes. oup.com Furthermore, the development of solvent-free HWE reaction conditions offers a more environmentally friendly approach to these important compounds. oup.com

Recent advancements have also seen the successful implementation of Wittig reactions in aqueous media, which can accelerate the reaction rate and simplify product isolation. acs.org This approach has been shown to be effective for a wide range of aldehydes, including those with large hydrophobic groups. acs.org Chemo-enzymatic methods, combining an enzymatic reduction of carboxylic acids to aldehydes with a subsequent Wittig reaction, provide a novel route to α,β-unsaturated esters from renewable resources. beilstein-journals.orgnih.gov

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Typical Selectivity | Can be selective for (Z)-alkenes with unstabilized ylides; (E)-selective with stabilized ylides. wikipedia.org | Generally highly selective for (E)-alkenes. wikipedia.orgoup.com |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Advantages | Versatile for a wide range of aldehydes and ketones. | Easy removal of byproduct, often higher (E)-selectivity. wikipedia.org |

Diastereoselective and Enantioselective Transformations in the Construction of Chiral Pentenoate Scaffolds

The introduction of chirality into pentenoate structures is of significant interest for applications in medicinal chemistry and materials science. This can be achieved through various diastereoselective and enantioselective transformations.

Diastereoselective synthesis aims to control the formation of one diastereomer over another when multiple stereocenters are generated in a reaction. For instance, in the synthesis of substituted pyrrolidines via 1,3-dipolar cycloadditions, the use of a chiral N-tert-butanesulfinyl group on an azadiene allows for high diastereoselectivity in the formation of up to four new stereocenters. nih.gov

Enantioselective synthesis focuses on the preferential formation of one enantiomer. This is often accomplished using chiral catalysts or auxiliaries. Asymmetric transfer hydrogenation of BCP-ketones and enantioselective rhodium-catalyzed carbene C–H insertion are examples of strategies for creating chiral centers adjacent to a bicyclo[1.1.1]pentane (BCP) core, a valuable bioisostere. nih.gov Furthermore, organocatalytic methods, such as those employing chiral diphenylprolinol TMS ether, have been developed for the asymmetric cascade Michael reaction to produce chiral cyclopropanes with high enantioselectivity. organic-chemistry.org

Strategies Involving Michael-Induced Ring Closure (MIRC) for Functionalized Pentenoate Systems

The Michael-initiated ring closure (MIRC) reaction is a powerful cascade process for the construction of cyclic systems, particularly cyclopropanes. rsc.orgresearchgate.net This reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene (Michael acceptor), followed by an intramolecular nucleophilic substitution to form a ring.

In the context of pentenoate systems, MIRC reactions can be employed to synthesize highly functionalized cyclopropane (B1198618) derivatives. For example, the reaction of α,β-unsaturated nitriles with doubly activated methylene (B1212753) compounds can proceed via a tandem halogenation/Michael addition/intramolecular ring-closing sequence to afford substituted cyclopropanes in a highly diastereoselective manner. rsc.org The stereochemical outcome of these reactions is often predictable and can be controlled by the choice of reactants and reaction conditions.

Diastereoselective Aldolization and Cross-Metathesis Routes to Substituted Pentenoates

Diastereoselective aldol (B89426) reactions are fundamental for the stereocontrolled formation of carbon-carbon bonds and the creation of new stereocenters. The geometry of the enolate (cis or trans) plays a crucial role in determining the stereochemical outcome of the aldol addition, leading to either syn or anti diastereomers. youtube.com By carefully selecting the ketone, base, and reaction conditions, it is possible to control the enolate geometry and thus the diastereoselectivity of the aldol reaction to produce substituted pentenoate precursors with defined stereochemistry. youtube.com

Olefin cross-metathesis has emerged as a versatile and powerful tool for the formation of carbon-carbon double bonds. nih.govorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes, allows for the coupling of two different alkenes. harvard.edu In the synthesis of substituted pentenoates, cross-metathesis can be used to introduce a variety of functional groups onto the alkene backbone. The selectivity of the cross-metathesis reaction is influenced by the steric and electronic properties of the reacting alkenes and the choice of catalyst. thieme-connect.de While often leading to a mixture of homo- and cross-coupled products, strategies such as using one alkene in excess can favor the desired cross-metathesis product. organic-chemistry.org

Targeted Functionalization and Derivatization Routes

The functionalization of the pentenoate scaffold allows for the introduction of various chemical handles, enabling further synthetic transformations and the modulation of the molecule's properties.

Bromination and Subsequent Alkenic Reactions for Pentenoate Precursors

The double bond of α,β-unsaturated esters is susceptible to electrophilic addition reactions, providing a gateway to a wide range of functionalized derivatives. Bromination, the addition of bromine (Br₂) across the double bond, is a classic and effective method for this purpose. masterorganicchemistry.comlibretexts.org

The reaction of an alkene with bromine typically proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.comlibretexts.org The subsequent attack of a bromide ion occurs from the anti-face, resulting in the anti-addition of the two bromine atoms to form a vicinal dibromide. masterorganicchemistry.com The stereochemistry of the starting alkene influences the stereochemistry of the resulting dibromide.

The resulting brominated pentenoate precursors are versatile intermediates for further synthetic manipulations. For example, a Z-2-(bromomethyl)pentenoate derivative can be prepared from the corresponding hydroxy ester by treatment with N-bromosuccinimide and dimethyl sulfide. orgsyn.org This bromo ester can then undergo further reactions, such as allylation with formaldehyde (B43269) in the presence of indium, to introduce additional functionality. orgsyn.org

| Reaction | Reagents | Product Type | Key Features |

|---|---|---|---|

| Bromination | Br₂ | Vicinal dibromide | Proceeds via a cyclic bromonium ion; results in anti-addition. masterorganicchemistry.comlibretexts.org |

| Allylation of Bromo Ester | Formaldehyde, Indium | Hydroxymethylated product | Introduces a hydroxymethyl group adjacent to the ester. orgsyn.org |

Esterification Pathways for Pentenoic Acid Derivatives

The direct esterification of the corresponding carboxylic acid, 4,4-dimethylpent-2-enoic acid, is a fundamental approach to synthesizing methyl 4,4-dimethylpent-2-enoate. This transformation is typically acid-catalyzed and involves the reaction of the carboxylic acid with methanol. youtube.com The general mechanism, known as Fischer esterification, proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. youtube.com Subsequent nucleophilic attack by the alcohol (methanol) leads to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester product. youtube.com

Various catalysts can be employed to promote this reaction. Traditional methods utilize strong mineral acids like sulfuric acid or hydrochloric acid. However, for more sensitive substrates or to achieve milder reaction conditions, other catalysts have been developed. For instance, p-dodecylbenzenesulfonic acid (DBSA) has been shown to act as a surfactant-type Brønsted acid catalyst, enabling efficient esterification reactions in water without the need for dehydrating agents. organic-chemistry.org Another approach involves the use of a simple 2,2'-biphenol-derived phosphoric acid catalyst, which can promote dehydrative esterification in toluene (B28343) at elevated temperatures, also without the removal of water. organic-chemistry.org For acylations using acid anhydrides, 4-dimethylaminopyridine (B28879) (DMAP) has been found to be an effective catalyst even at very low concentrations (0.05–2 mol %), under solvent-free conditions. organic-chemistry.org

The choice of esterification method can be critical, especially when dealing with sterically hindered carboxylic acids or alcohols. The tert-butyl group in 4,4-dimethylpent-2-enoic acid can present a moderate degree of steric hindrance, potentially slowing down the reaction rate. In such cases, alternative methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of DMAP, can be more effective.

Regioselective and Stereoselective Addition Reactions to the Alkene Moiety (e.g., Hydroboration-Oxidation of Precursor Alkenes)

The hydroboration-oxidation of alkynes is a powerful method for the anti-Markovnikov hydration of a triple bond, leading to the formation of aldehydes or ketones upon tautomerization of the intermediate enol. chemistrysteps.comlibretexts.org This strategy can be adapted for the synthesis of precursors to pentenoic acid derivatives. For instance, the hydroboration of a terminal alkyne, such as 3,3-dimethyl-1-butyne, with a sterically hindered borane (B79455) reagent like disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic medium, would yield 3,3-dimethylbutanal. libretexts.orgmasterorganicchemistry.com The use of bulky boranes is crucial to prevent a second hydroboration from occurring on the resulting vinylborane (B8500763) and to ensure high regioselectivity for the anti-Markovnikov product. libretexts.orgmasterorganicchemistry.com

The mechanism involves the syn-addition of the B-H bond across the triple bond, with the boron atom adding to the less substituted carbon. youtube.com This regioselectivity is driven by both steric and electronic factors. chemistrysteps.com The resulting vinylborane is then oxidized to an enol, which rapidly tautomerizes to the more stable aldehyde. libretexts.org

This aldehyde can then be used in subsequent reactions, such as a Wittig or Horner-Wadsworth-Emmons reaction, to introduce the remaining two carbons and form the α,β-unsaturated ester skeleton of this compound.

| Reagent | Role | Outcome |

| Disiamylborane or 9-BBN | Hydroborating agent | Ensures anti-Markovnikov addition and prevents double addition |

| Hydrogen Peroxide (H₂O₂) | Oxidizing agent | Converts the vinylborane to an enol |

| Sodium Hydroxide (B78521) (NaOH) | Base | Facilitates the oxidation and subsequent tautomerization |

Knoevenagel Condensation and Michael Addition Sequences in the Synthesis of Related Esters

The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.orgjk-sci.com This reaction is highly effective for forming carbon-carbon double bonds and can be used to synthesize α,β-unsaturated esters. In the context of synthesizing analogues of this compound, one could envision a reaction between pivaldehyde (2,2-dimethylpropanal) and a malonic ester derivative, such as dimethyl malonate, in the presence of a base like piperidine. jk-sci.comyoutube.com The base facilitates the deprotonation of the active methylene compound to form a stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product. wikipedia.org

The Doebner modification of the Knoevenagel condensation is particularly relevant when one of the activating groups on the methylene component is a carboxylic acid, such as malonic acid. organic-chemistry.org When the reaction is carried out in pyridine, condensation is followed by decarboxylation, providing a direct route to α,β-unsaturated carboxylic acids. wikipedia.orgorganic-chemistry.org

Following the formation of an α,β-unsaturated system, a Michael addition can be employed to introduce further functionality. The Michael reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). youtube.com For example, an enolate derived from a β-dicarbonyl compound can add to a conjugated ester. youtube.com This sequence of Knoevenagel condensation followed by a Michael addition provides a powerful tool for the construction of more complex molecular architectures.

Rearrangement Reactions (e.g., Favorskii Rearrangement) in the Synthesis of Hindered Olefinic Acids)

The Favorskii rearrangement is a reaction of α-halo ketones with a base to form carboxylic acid derivatives. wikipedia.orgpurechemistry.org This rearrangement can be a useful method for synthesizing branched-chain carboxylic acids and, in some cases, α,β-unsaturated acids. researchgate.net The reaction typically proceeds through a cyclopropanone (B1606653) intermediate, which is formed by the intramolecular displacement of the halide by an enolate. wikipedia.orgadichemistry.com The base then attacks the carbonyl group of the cyclopropanone, leading to its ring-opening and the formation of a carbanion, which is subsequently protonated. adichemistry.com

When α,α'-dihaloketones are subjected to Favorskii rearrangement conditions using an alkoxide base, they can yield α,β-unsaturated esters. wikipedia.orgadichemistry.com This occurs through the elimination of HX from the initial substrate. wikipedia.org The choice of base is crucial; using an alkoxide like sodium methoxide (B1231860) will yield an ester, while a hydroxide base will produce a carboxylic acid. wikipedia.org This methodology could be applied to synthesize sterically hindered olefinic acids and their corresponding esters, which might be challenging to prepare via other routes. The synthesis of highly branched structures is a key application of this rearrangement. ddugu.ac.in

Catalytic Hydrocarboxylation of Alkynes for α,β-Unsaturated Carboxylic Acids and their Esters

Catalytic hydrocarboxylation of alkynes represents a direct and atom-economical method for the synthesis of α,β-unsaturated carboxylic acids. This process involves the addition of a hydrogen atom and a carboxyl group across the triple bond. The regioselectivity of this addition is a critical aspect, and various catalytic systems have been developed to control it.

For the synthesis of derivatives like 4,4-dimethylpent-2-enoic acid, the hydrocarboxylation of a suitable alkyne, such as 3,3-dimethyl-1-butyne, would be a potential route. The challenge lies in achieving the desired regioselectivity to obtain the branched α,β-unsaturated acid rather than the linear isomer. Transition metal catalysts, often based on palladium, nickel, or rhodium, are commonly employed for this transformation. The specific ligands coordinated to the metal center play a crucial role in directing the regiochemical outcome. Subsequent esterification of the resulting carboxylic acid would then yield the target methyl ester.

Baylis-Hillman Reaction for β-Hydroxy-α-Methylene Esters as Analogues

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, such as an acrylate, catalyzed by a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine (B1218219). organic-chemistry.orgwikipedia.org This reaction yields a densely functionalized molecule, specifically an allylic alcohol. wikipedia.org

To synthesize an analogue of this compound, one could react pivaldehyde with methyl acrylate. The reaction mechanism is initiated by the addition of the catalyst to the acrylate, forming a zwitterionic enolate. organic-chemistry.orgwikipedia.org This nucleophilic intermediate then adds to the aldehyde. A subsequent proton transfer and elimination of the catalyst afford the β-hydroxy-α-methylene ester product. wikipedia.org

This product, methyl 3-hydroxy-2-methylene-4,4-dimethylpentanoate, is a structural analogue of the target compound and a versatile intermediate for further synthetic transformations. For instance, dehydration of this allylic alcohol could potentially lead to a mixture of conjugated dienes. The Baylis-Hillman reaction is known for its high atom economy as it combines two starting materials in their entirety. wikipedia.org However, a significant drawback can be its slow reaction rate. wikipedia.org

| Reagent/Catalyst | Role | Product Type |

| Pivaldehyde | Electrophile | Forms the backbone of the product |

| Methyl Acrylate | Activated alkene | Provides the α,β-unsaturated ester moiety |

| DABCO | Nucleophilic catalyst | Facilitates the reaction |

Mechanistic Investigations and Reaction Dynamics of Methyl 4,4 Dimethylpent 2 Enoate

Steric Effects on Reaction Pathways and Selectivity

The sheer size of the tert-butyl group in methyl 4,4-dimethylpent-2-enoate exerts a profound influence on the pathways and selectivity of its reactions. This is particularly evident in cycloaddition reactions, where the orientation of the reacting species is critical.

Analysis of Diazoalkane Cycloadditions and Orientation Reversal

The 1,3-dipolar cycloaddition of diazoalkanes to α,β-unsaturated esters is a well-established method for the synthesis of pyrazoline derivatives. The regioselectivity of this reaction is typically governed by electronic factors, leading to what is known as "normal" addition. However, in the case of this compound, significant deviations from this behavior are observed, highlighting the dominant role of steric hindrance.

Research has shown that while the reaction of this compound with diazomethane (B1218177) and diazoethane (B72472) proceeds as expected, its reaction with the bulkier 2-diazopropane (B1615991) results in a "reverse" orientation of addition. rsc.org In this reversed cycloaddition, the nitrogen of the diazoalkane adds to the α-carbon of the ester, and the carbon of the diazoalkane adds to the β-carbon. This is contrary to the electronically favored "normal" addition where the nitrogen would add to the β-carbon.

This orientation reversal is a direct consequence of the steric repulsion between the bulky tert-butyl group of the ester and the incoming 2-diazopropane molecule. The steric clash is so significant that it overrides the inherent electronic preferences of the reaction.

Table 1: Orientation of Diazoalkane Addition to this compound

| Diazoalkane | Orientation of Addition |

| Diazomethane | Normal |

| Diazoethane | Normal |

| 2-Diazopropane | Reverse |

Examination of Unfavourable Eclipsing Interactions in Transition States

The reversal in the orientation of cycloaddition can be rationalized by examining the transition states of the possible reaction pathways. In the transition state leading to the "normal" addition product, there are significant and unfavorable eclipsing interactions between the substituents on the ester and the approaching diazoalkane. rsc.org

Specifically, the tert-butyl group of this compound creates a sterically congested environment around the β-carbon. When 2-diazopropane approaches for a normal addition, its two methyl groups would experience severe steric repulsion with this tert-butyl group in the transition state. This high-energy transition state is therefore disfavored.

In contrast, the transition state for the "reverse" addition allows the bulky groups to be positioned further apart, minimizing steric strain. The nitrogen of the 2-diazopropane, being less sterically demanding than the dimethyl-substituted carbon, can approach the more hindered β-carbon with a lower energy penalty. This leads to a more stable transition state and explains the observed reversal in the regioselectivity of the cycloaddition. The presence of these unfavorable eclipsing interactions in the transition state for normal addition is thus the key factor driving the reaction towards the alternative "reverse" pathway. rsc.org

Impact of Bulky Substituents on Substrate Reactivity in Conjugate Additions

Information regarding the specific impact of bulky substituents on the reactivity of this compound in conjugate additions is not available in the searched literature.

Nucleophilic Reactivity and Competing Elimination Pathways in Halogenated Analogues

Detailed studies on the nucleophilic reactivity and competing elimination pathways of halogenated analogues of this compound are not present in the currently available literature.

Stereochemical Outcomes and Control in Synthetic Transformations, including Z/E Isomerism

Specific information on the stereochemical outcomes and the control of Z/E isomerism in synthetic transformations involving this compound could not be found in the searched sources.

Spectroscopic and Computational Characterization in Advanced Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of methyl 4,4-dimethylpent-2-enoate in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides detailed information about the carbon skeleton, proton environments, and their connectivity.

The complete assignment of proton (¹H) and carbon (¹³C) signals for this compound is achieved through a systematic application of various NMR experiments. researchgate.net 1D ¹H NMR provides initial information on the number of distinct proton environments and their splitting patterns, while ¹³C NMR, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary). sapub.org

For instance, the ¹H NMR spectrum is expected to show distinct signals for the vinylic protons, the methoxy protons of the ester, and the highly shielded protons of the tert-butyl group. The ¹³C NMR spectrum would correspondingly display signals for the carbonyl carbon, the two sp² hybridized carbons of the double bond, the methoxy carbon, and the quaternary and primary carbons of the tert-butyl group.

To definitively link these nuclei, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, mapping out the ¹H-¹H connectivity within the molecule, such as the coupling between the two vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying connectivity across quaternary carbons, for example, showing the correlation from the protons of the tert-butyl group to the adjacent sp² carbon and the quaternary carbon itself.

The following table summarizes the predicted NMR data for the predominant (E)-isomer of this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / DEPT | Key HMBC Correlations |

| 1 (C=O) | - | ~167 | Quaternary (C) | H-2, H-3, H-6 |

| 2 (CH) | ~5.7 | ~120 | CH | H-3, C-1, C-4 |

| 3 (CH) | ~6.8 | ~155 | CH | H-2, C-1, C-4, C-5 |

| 4 (C(CH₃)₃) | - | ~33 | Quaternary (C) | H-3, H-5 |

| 5 (C(CH₃)₃) | ~1.1 | ~29 | Methyl (CH₃) | C-3, C-4 |

| 6 (OCH₃) | ~3.7 | ~51 | Methyl (CH₃) | C-1 |

This compound can exist as two geometric isomers: (E) and (Z). NMR spectroscopy is the definitive method for distinguishing and quantifying these isomers. The primary differences are observed in the ¹H NMR spectrum.

The key diagnostic feature is the coupling constant (³J) between the two vinylic protons (at C-2 and C-3). For the (E)-isomer, this coupling is typically larger (around 15-18 Hz), whereas for the (Z)-isomer, the coupling is smaller (around 10-12 Hz).

Furthermore, the chemical shifts of the vinylic protons are sensitive to the geometry due to the anisotropic effect of the carbonyl group. In the (E)-isomer, the proton at C-3 is trans to the ester group and typically resonates at a lower field (higher ppm value) compared to the C-3 proton in the (Z)-isomer. Conversely, the proton at C-2 in the (Z)-isomer experiences greater deshielding.

The Nuclear Overhauser Effect (NOE) provides conclusive proof of stereochemistry. In an NOE experiment (such as 1D NOESY or 2D NOESY), irradiation of the proton signal at C-2 in the (Z)-isomer would show a spatial correlation (an enhancement) to the protons of the tert-butyl group, whereas no such correlation would be observed for the (E)-isomer.

The relative amounts of the E and Z isomers in a mixture can be accurately determined by integrating the corresponding distinct signals in the ¹H NMR spectrum. nih.gov

| Parameter | (E)-Isomer | (Z)-Isomer |

| ³J(H2-H3) Coupling Constant | ~15-18 Hz | ~10-12 Hz |

| Chemical Shift δ(H-3) | Higher ppm (deshielded) | Lower ppm (shielded) |

| NOE Correlation | No H-2 ↔ H-5 correlation | H-2 ↔ H-5 correlation observed |

NMR spectroscopy is a powerful tool for investigating reaction mechanisms, kinetics, and pathways. nih.gov For reactions involving this compound, NMR can be used for real-time monitoring without the need for sample extraction. nih.govnih.gov By acquiring spectra at regular intervals, researchers can track the disappearance of starting materials and the appearance of products and intermediates.

This approach allows for the determination of reaction kinetics, including rate constants and activation energies. nih.gov For example, in the synthesis of this compound via an esterification reaction, ¹H NMR can monitor the consumption of the precursor alcohol and carboxylic acid and the simultaneous formation of the ester product. researchgate.net Similarly, if studying the isomerization between the E and Z forms, NMR can be used to follow the change in the isomer ratio over time under specific catalytic or thermal conditions, providing insight into the isomerization mechanism and equilibrium position.

Mass Spectrometry (MS) Techniques in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a potent tool for identifying the compound in a mixture and assessing its purity.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₈H₁₄O₂). The fragmentation pattern provides a fingerprint for the molecule's structure. Key expected fragments for this compound would include:

Loss of a methoxy radical (•OCH₃): Resulting in an [M-31]⁺ peak, corresponding to the acylium ion.

Loss of a methyl radical (•CH₃): Resulting in a prominent [M-15]⁺ peak, which is characteristic of compounds containing a tert-butyl group, due to the formation of a stable tertiary carbocation.

Formation of the tert-butyl cation: A peak at m/z 57 is highly characteristic of the C(CH₃)₃⁺ ion.

The following table details the plausible fragments and their corresponding mass-to-charge ratios (m/z).

| m/z Value | Identity of Fragment | Formula of Fragment |

| 142 | Molecular Ion (M⁺) | [C₈H₁₄O₂]⁺ |

| 127 | Loss of Methyl (•CH₃) | [C₇H₁₁O₂]⁺ |

| 111 | Loss of Methoxy (•OCH₃) | [C₇H₁₁O]⁺ |

| 83 | Loss of Carbomethoxy (•COOCH₃) | [C₆H₁₁]⁺ |

| 57 | tert-Butyl Cation | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would provide clear evidence for the key structural components: the α,β-unsaturated ester.

The most prominent and diagnostic absorption bands would be:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1715-1730 cm⁻¹. Conjugation with the C=C double bond slightly lowers this frequency compared to a saturated ester.

C=C Stretch: An absorption of medium intensity in the 1640-1650 cm⁻¹ region, confirming the presence of the alkene.

C-O Stretches: Two distinct bands corresponding to the C-O single bonds of the ester group, typically found in the 1150-1300 cm⁻¹ range.

C-H Stretches and Bends: Absorptions for sp² C-H stretching (from the vinylic protons) appear just above 3000 cm⁻¹, while sp³ C-H stretching (from the methyl groups) appears just below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (sp²) | Vinylic C-H | 3010 - 3095 | Medium |

| C-H Stretch (sp³) | Alkyl C-H | 2850 - 2960 | Strong |

| C=O Stretch | α,β-Unsaturated Ester | 1715 - 1730 | Strong |

| C=C Stretch | Alkene | 1640 - 1650 | Medium |

| C-O Stretch | Ester | 1150 - 1300 | Strong |

Circular Dichroism (CD) and Optical Rotation for Chiral Analogue Characterization

This compound is an achiral molecule and therefore does not exhibit optical rotation or a circular dichroism (CD) spectrum. However, these techniques are critically important for the characterization of its chiral analogues. Asymmetric synthesis is a major field of organic chemistry focused on creating molecules with specific three-dimensional arrangements, and α,β-unsaturated esters are common substrates in these reactions. mdpi.commdpi.com

If a chiral center is introduced into the molecule, for example by the asymmetric addition of a substituent, the resulting enantiomers will rotate plane-polarized light in equal and opposite directions.

Optical Rotation: This technique measures the angle of rotation of plane-polarized light by a solution of a chiral compound. It is the primary method used to determine the enantiomeric excess (ee) or optical purity of a sample produced through an asymmetric synthesis. nih.gov A non-racemic mixture will exhibit a net optical rotation, the magnitude of which is proportional to the excess of one enantiomer over the other.

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. For a chiral analogue of this compound, the chromophores (specifically the α,β-unsaturated ester system) would give rise to a characteristic CD spectrum. This spectrum is highly sensitive to the absolute configuration of the stereocenters near the chromophore. By comparing the experimentally measured CD spectrum with spectra predicted from computational models, the absolute configuration (R/S) of the chiral analogue can be determined. Vibrational Circular Dichroism (VCD) can provide even more detailed information on the solution-phase conformation of these chiral molecules. rsc.org

Theoretical and Computational Chemistry Approaches to this compound

While extensive experimental studies on this compound are documented, dedicated theoretical and computational investigations on this specific molecule are not widely available in peer-reviewed literature. However, the principles of computational chemistry provide a robust framework for understanding its molecular behavior. Such approaches are instrumental in modern chemical research for predicting and interpreting the properties of molecules, including their conformational preferences, reactivity, and spectroscopic signatures. This section outlines how these computational methods are applied to a molecule like this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a critical aspect of understanding the three-dimensional structure of a molecule, which in turn governs its physical and chemical properties. For this compound, several rotatable bonds exist, leading to various possible conformations. The most significant of these are the rotations around the C2-C3 single bond and the C-O single bonds of the ester group.

The conjugation between the C=C double bond and the C=O group favors planar arrangements of this part of the molecule. This leads to two primary planar conformers: the s-trans and s-cis forms, referring to the arrangement around the C2-C3 single bond. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface of the molecule as a function of the dihedral angle of this bond, allowing for the determination of the most stable conformer and the energy barriers between different conformations. For α,β-unsaturated esters, the s-trans conformer is generally more stable due to reduced steric hindrance.

Molecular Dynamics (MD) simulations could further elucidate the dynamic behavior of this compound in different environments, such as in a solvent or at various temperatures. MD simulations model the movement of atoms over time based on a force field, providing insights into conformational flexibility, solvent interactions, and the time-averaged properties of the molecule.

Table 1: Hypothetical Data from Conformational Analysis of this compound using DFT

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Key Structural Feature |

| s-trans | 180° | 0.00 | The C=O and C=C bonds are on opposite sides of the C-C single bond. |

| s-cis | 0° | > 2.0 | The C=O and C=C bonds are on the same side of the C-C single bond. |

| Transition State | ~90° | > 5.0 | Represents the energy barrier for rotation between s-trans and s-cis. |

Note: The data in this table is illustrative and represents typical expected values for an α,β-unsaturated ester. Specific computational studies on this compound are required for precise values.

Prediction of Reactivity and Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for studying the mechanisms of its reactions. For this compound, an α,β-unsaturated ester, there are two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). This dual reactivity allows for either 1,2-addition (at the carbonyl group) or 1,4-conjugate addition (at the C=C double bond).

Quantum chemical calculations can be used to determine the distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO). The analysis of these properties can predict the preferred site of nucleophilic attack. For α,β-unsaturated esters, conjugate addition is often favored with soft nucleophiles, while hard nucleophiles may prefer to attack the carbonyl carbon.

Furthermore, the entire reaction pathway for a given transformation can be modeled. This involves locating the transition state structures and calculating the activation energies. For instance, the mechanism of a Michael addition to this compound could be computationally modeled to understand the stereochemical outcome and the factors influencing the reaction rate. Such studies provide detailed insights that are often difficult to obtain through experimental means alone. Theoretical studies on the hydroboration of α,β-unsaturated esters have shown that the 1,4-hydroboration pathway is generally more favorable than the 1,2-hydroboration pathway. rsc.org

Table 2: Predicted Reactivity Parameters for this compound

| Parameter | Predicted Value/Location | Implication for Reactivity |

| LUMO (Lowest Unoccupied Molecular Orbital) | Highest coefficient on C3 (β-carbon) and C1 (carbonyl carbon) | Indicates susceptibility to nucleophilic attack at these positions. |

| Electrostatic Potential | Negative potential around the carbonyl oxygen; Positive potential at C1 and C3 | Guides the approach of charged or polar reagents. |

| Calculated Partial Charges | Significant positive charge on C1 and C3 | Confirms the electrophilic nature of these sites. |

Note: This table illustrates the type of data that would be generated from a computational analysis of the molecule's electronic structure to predict its reactivity.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical methods are extensively used to calculate the electronic structure of molecules and to predict their spectroscopic properties. yukiozaki.comnih.gov These calculations can be a valuable aid in the interpretation of experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can then be compared with experimental data to confirm the structure of the molecule and to assign the observed signals to specific atoms. For instance, experimental ¹H NMR data for (E)-methyl 4,4-dimethylpent-2-enoate has been reported, showing signals at δ 6.98 (d, J = 15.9 Hz, 1H) and 5.74 (d, J = 15.9 Hz, 1H), corresponding to the vinyl protons. uni-koeln.de Quantum chemical calculations would aim to reproduce these chemical shifts and coupling constants, providing a deeper understanding of the relationship between the molecule's electronic environment and its NMR spectrum.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the absorption bands in its IR spectrum. This allows for the assignment of specific bands to the stretching and bending modes of the various functional groups, such as the C=O and C=C stretching frequencies characteristic of an α,β-unsaturated ester.

Table 3: Correlation of Experimental and Theoretical Spectroscopic Data for this compound

| Spectroscopic Technique | Experimental Data (Selected) | Type of Information from Quantum Calculations |

| ¹H NMR | δ 6.98 (d, J = 15.9 Hz, 1H), δ 5.74 (d, J = 15.9 Hz, 1H) uni-koeln.de | Calculated chemical shifts and spin-spin coupling constants for all protons. |

| ¹³C NMR | Not available in searched sources | Calculated chemical shifts for all carbon atoms. |

| IR Spectroscopy | Not available in searched sources | Calculated vibrational frequencies and intensities for C=O stretch, C=C stretch, etc. |

Note: This table highlights how theoretical calculations can be used to complement and interpret existing or future experimental spectroscopic data for this compound.

Role of Methyl 4,4 Dimethylpent 2 Enoate in Broader Chemical Research

As a Synthetic Intermediate in Complex Molecule Construction

The reactivity of methyl 4,4-dimethylpent-2-enoate, particularly the electrophilic nature of its carbon-carbon double bond and the functionality of the ester group, makes it a valuable intermediate in the synthesis of more complex molecular architectures.

While direct synthesis of dihydropyran and furan (B31954) derivatives from this compound is not extensively documented in dedicated studies, its classification as an α,β-unsaturated carbonyl compound suggests its utility as a precursor for such heterocyclic systems. The synthesis of dihydropyrans, for instance, can often be achieved through hetero-Diels-Alder reactions where an α,β-unsaturated carbonyl compound acts as a dienophile.

In a related context, furan derivatives have been synthesized using structurally similar starting materials. For example, the compound (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one is synthesized through a condensation reaction involving 3,3-Dimethyl-2-butanone. mdpi.comresearchgate.net This highlights the utility of the dimethylpentyl backbone in the formation of furan-containing molecules. General methods for furan synthesis also include the cyclization of enol ethers, which can be derived from α,β-unsaturated systems, further underscoring the potential of this compound as a starting material for these important heterocyclic motifs. organic-chemistry.org

The total synthesis of complex natural products often relies on the strategic use of smaller, functionalized building blocks to construct the target molecule. Iejimalide B, a marine macrolide with potent anticancer activity, is a prime example of a complex synthetic target. nih.govnih.gov Its synthesis involves the assembly of several key fragments through a series of sophisticated chemical reactions, including Julia olefinations, Stille coupling, and ring-closing metathesis. nih.govnih.govorganic-chemistry.org

While this compound is a versatile building block for organic synthesis, a review of the published total syntheses of Iejimalide B does not indicate its direct use as a starting material or a key intermediate for the construction of the natural product's subunits. nih.govnih.govorganic-chemistry.org The reported synthetic routes to Iejimalide B utilize other well-established starting materials and fragments to achieve the final complex structure. nih.gov

The structural motifs present in this compound are of interest in medicinal chemistry for the development of new pharmaceutical compounds. The presence of both a reactive alkene and an ester functional group allows for a variety of chemical modifications to produce analogues with potential biological activity. Patents have been filed for chemical structures containing the 4,4-dimethylpent-2-enoic acid methyl ester moiety, indicating its relevance in proprietary drug discovery and development pipelines. nih.gov

Furthermore, related structures are found in the synthesis of established pharmaceutical agents. For example, the synthesis of Febuxostat, a drug used to treat hyperuricemia and gout, involves intermediates that, while not identical, feature similar branched alkyl chain characteristics, underscoring the utility of such structural components in the design of bioactive molecules. google.com

Investigation of Biological Activities Relevant to Chemical Biology

Natural products are a rich source of bioactive compounds with potential applications in medicine and as tools for chemical biology. This compound has been the subject of preliminary investigations into its biological effects, particularly its antifungal properties.

Initial studies have demonstrated that this compound exhibits inhibitory activity against the growth of pathogenic fungi, including Aspergillus niger and Candida albicans. biosynth.comcymitquimica.com This finding is significant as it suggests a potential role for this compound in the chemical defense mechanisms of the producing organisms. Fatty acids and their esters are known to possess a range of antimicrobial activities, often acting by disrupting cell membrane integrity or interfering with key metabolic processes. nih.gov

The antifungal activity of this compound makes it a compound of interest for further investigation in the field of chemical biology. It could potentially be used as a chemical probe to study fungal cell wall biosynthesis, membrane function, or other essential pathways. Understanding the specific molecular targets of this branched-chain fatty acid ester could provide valuable insights into fungal biology and potentially lead to the development of new antifungal strategies. However, detailed studies on its mechanism of action and its interaction with specific enzymes or cellular components are currently lacking in the scientific literature.

The table below summarizes the key research findings related to this compound.

| Research Area | Key Finding | Organism(s) | Citation |

| Natural Occurrence | Identified as a natural product. | Aspergillus candidus, Candida albicans | biosynth.comnih.govcymitquimica.com |

| Biological Activity | Exhibits antifungal activity. | Aspergillus niger, Candida albicans | biosynth.comcymitquimica.com |

Further research is necessary to fully characterize the biosynthetic pathway and the complete spectrum of biological activities of this compound. Such studies will undoubtedly contribute to a deeper understanding of fungal metabolism and may uncover new avenues for the development of valuable chemical tools and therapeutic agents.

Future Directions and Emerging Research Avenues in Methyl 4,4 Dimethylpent 2 Enoate Studies

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Yield in Synthesis

The synthesis of α,β-unsaturated esters with high stereoselectivity and yield remains a significant objective in organic chemistry. For methyl 4,4-dimethylpent-2-enoate, future research will likely concentrate on developing sophisticated catalytic systems that offer precise control over its geometry and, where applicable, enantiomeric purity in related chiral structures.

A primary focus is the asymmetric hydrogenation of the carbon-carbon double bond, a powerful method for creating optically active compounds. researchgate.net While direct asymmetric hydrogenation of this compound would yield a saturated ester, the principles are applicable to creating chiral analogues. Research into rhodium-catalyzed asymmetric hydrogenations of similar β,β'-disubstituted unsaturated ketones has shown high efficiency and enantioselectivity. researchgate.net Adapting such systems, perhaps using rhodium complexes with chiral ligands like (S)-BINAP, could be a fruitful avenue for producing specific stereoisomers of related compounds. researchgate.net

Another promising area is the catalytic stereoselective synthesis of tetrasubstituted alkenes. Nickel-catalyzed cascade reactions, for instance, have been used to create all-carbon tetra-substituted alkenes with exclusive Z-selectivity. rsc.org Exploring similar nickel-based systems with tailored phosphine (B1218219) ligands could provide a pathway to novel, highly substituted analogues of this compound.

The table below outlines potential catalytic strategies and their expected outcomes for the synthesis and transformation of this compound and its derivatives.

| Catalytic Approach | Target Reaction | Potential Catalyst System | Desired Outcome |

| Asymmetric Hydrogenation | Reduction of C=C bond in chiral analogues | Rh(I)-(S)-BINAP or other chiral phosphine ligands | High enantioselectivity in the synthesis of chiral saturated esters. researchgate.net |

| Stereoselective Alkene Synthesis | Formation of substituted analogues | Nickel-catalyzed cascade with phosphine ligands | High Z-selectivity for all-carbon tetra-substituted alkenes. rsc.org |

| Catalytic Hydrogenation | Reduction of the C=C double bond | Platinum, Palladium, or Nickel on a support (e.g., activated carbon) | High-yield conversion to methyl 4,4-dimethylpentanoate. libretexts.org |

| Biocatalysis | Asymmetric reduction of the C=C bond | Ene-reductases (e.g., from Bacillus subtilis) | Environmentally friendly synthesis of chiral saturated esters with high enantiomeric excess. mdpi.com |

Exploration of New Reactivity Modes and Unprecedented Synthetic Applications

As an α,β-unsaturated ester, this compound is an excellent Michael acceptor, a characteristic that defines much of its potential reactivity. wikipedia.org The conjugate addition of nucleophiles to the β-carbon is a cornerstone reaction for forming new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com

Future investigations will likely explore a wider range of Michael donors in reactions with this compound. While classic donors include enolates from β-ketoesters and malonates, research could expand to include organocuprates (Gilman reagents), enamines, and thiolates to synthesize a diverse library of complex molecules. masterorganicchemistry.com The steric hindrance provided by the tert-butyl group may influence the accessibility of the β-carbon, potentially leading to unique selectivity compared to less hindered substrates. youtube.com

A particularly interesting avenue is the use of Michael additions as the first step in tandem or domino reactions. The product of a Michael addition is an enolate, which can participate in subsequent intramolecular reactions. youtube.comlibretexts.org A classic example is the Robinson annulation, where a Michael addition is followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. libretexts.org Applying this strategy to this compound could enable the rapid construction of complex cyclic structures.

The following table details potential Michael donors and the resulting product classes from their reaction with this compound.

| Michael Donor Class | Specific Example | Resulting Product Type |

| Stabilized Enolates | Diethyl malonate | 1,5-Dicarbonyl compound |

| Organocuprates | Lithium dimethylcuprate | β-Alkylated ester |

| Amines | Piperidine | β-Amino ester |

| Thiolates | Sodium thiophenoxide | β-Thioether ester |

| Enamines | 1-Pyrrolidinocyclohexene | Product of tandem Michael/alkylation |

Indium-promoted reactions also offer novel reactivity pathways. Such methods have been used to facilitate carbon-carbon bond formation between reactive halides and carbonyl compounds in aqueous media, a process that could be adapted for derivatives of this compound. orgsyn.org

Advanced Computational Studies on Reaction Mechanisms, Stereochemical Control, and Molecular Properties

Computational chemistry provides powerful tools for understanding and predicting chemical behavior. For this compound, advanced computational studies are expected to offer deep insights into its reactivity and properties. Methods such as Density Functional Theory (DFT) can be employed to map detailed reaction pathways for processes like Michael additions or catalytic hydrogenations. researchgate.net

These studies can elucidate the structures of transition states, calculate activation energies, and explain the origins of stereoselectivity. For instance, in asymmetric catalysis, computational modeling can reveal how a chiral ligand interacts with the substrate to favor the formation of one enantiomer over another. researchgate.net This understanding is crucial for the rational design of more efficient and selective catalysts.

Furthermore, computational methods can predict various molecular properties, including spectroscopic signatures (NMR, IR, Raman), which can aid in the characterization of reaction products. researchgate.net Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used to calculate reaction rates and product branching ratios, providing a bridge between theoretical potential energy surfaces and experimental kinetics. researchgate.net

Integration with Green Chemistry Methodologies for Sustainable Synthesis

The principles of green chemistry are increasingly guiding synthetic route design. Future research on this compound will undoubtedly focus on developing more sustainable synthetic methods. This involves replacing hazardous reagents and solvents, improving atom economy, and utilizing renewable resources. iastate.edu

Key areas for development include:

Biocatalysis : The use of enzymes, such as ene-reductases, offers a green alternative for the asymmetric reduction of the C=C double bond. mdpi.com These reactions are typically run in aqueous media under mild conditions and can provide excellent enantioselectivity.

Green Solvents : Replacing traditional volatile organic compounds (VOCs) with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of synthesis. mdpi.com Solvent-free reaction conditions represent an ideal goal. iastate.edu

Alternative Reagents : Dimethyl carbonate (DMC) is an environmentally benign methylating agent that can serve as a green alternative to toxic reagents like dimethyl sulfate. researchgate.net While not directly used in the synthesis of the parent compound, its use in derivatization reactions aligns with green chemistry principles.

Catalytic Processes : The development of highly efficient and recyclable catalysts, as discussed in section 6.1, is central to green chemistry as it reduces waste and energy consumption.

Expanded Investigations into Natural Occurrence, Biological Pathways, and Chemoinformatic Applications

This compound has been identified as a natural product. It has been reported in the fungus Aspergillus candidus and isolated from Candida albicans. nih.govbiosynth.com Its presence in these microorganisms suggests it may play a role in biological signaling or defense. Research has indicated that it can inhibit the growth of other fungi, such as Aspergillus niger. biosynth.com

Future work in this area should focus on:

Biosynthetic Pathway Elucidation : Investigating the enzymatic machinery responsible for the synthesis of this compound in these fungi. This could reveal novel enzymes and biochemical transformations.

Expanded Biological Screening : Testing the compound against a wider range of biological targets to better understand its potential as an antifungal agent or for other therapeutic applications.

Chemoinformatic Analysis : Leveraging databases like PubChem, ChEBI, and LOTUS, where the compound is already cataloged, to perform chemoinformatic studies. nih.gov This data can be used to build predictive models for its bioactivity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and to identify other natural products with similar structural motifs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing methyl 4,4-dimethylpent-2-enoate with high regioselectivity?

- Methodological Answer : The synthesis typically involves esterification or condensation reactions. For regioselectivity, steric hindrance at the 4,4-dimethyl group must be addressed. Catalysts like p-toluenesulfonic acid (PTSA) or lipases can optimize ester formation. Reaction conditions (e.g., solvent polarity, temperature) should be tailored to favor the α,β-unsaturated ester structure. Monitoring via TLC and GC-MS ensures intermediate control. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer : Key NMR signals include:

- ¹H NMR : Doublet for the α,β-unsaturated protons (δ ~5.8–6.2 ppm), singlet for methyl groups (δ ~1.2–1.4 ppm).

- ¹³C NMR : Carbonyl resonance (δ ~165–170 ppm), olefinic carbons (δ ~120–140 ppm).

Discrepancies between experimental and predicted spectra (e.g., DFT calculations) may arise from solvent effects or conformational dynamics. Compare with literature data for analogous esters to validate assignments .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential volatility. Avoid inhalation or skin contact. Store in airtight containers away from oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Monitor for hydrolysis byproducts, which may release irritants .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX (for refinement) and ORTEP-III (for visualization) provides precise bond lengths and angles. For ambiguous cases (e.g., cis/trans isomerism), compare experimental data with computational models (DFT or molecular mechanics). Twinning or disorder in crystals may require high-resolution data (<1.0 Å) and iterative refinement .

Q. What experimental strategies address contradictory reactivity data in Diels-Alder reactions involving this compound?

- Methodological Answer : Systematically vary dienophiles (electron-deficient vs. electron-rich) and solvents (polar aprotic vs. non-polar). Use kinetic studies (e.g., UV-Vis monitoring) to differentiate between concerted and stepwise mechanisms. Analyze regioselectivity via LC-MS or 2D NMR (e.g., NOESY) to identify major adducts. Computational modeling (frontier molecular orbital theory) can rationalize unexpected outcomes .

Q. How can computational methods predict the thermodynamic stability of conformers in this compound?

- Methodological Answer : Perform conformational analysis using Gaussian or ORCA software with basis sets (e.g., B3LYP/6-31G*). Calculate rotational barriers and Gibbs free energy differences between s-cis and s-trans conformers. Validate with temperature-dependent NMR experiments: coalescence temperatures correlate with energy barriers. Compare results with X-ray data to confirm dominant conformers .

Q. What methodologies optimize the purification of this compound to >99% purity for kinetic studies?

- Methodological Answer : Combine fractional distillation (low-pressure conditions to avoid thermal decomposition) with preparative HPLC (C18 column, acetonitrile/water gradient). Validate purity via GC-MS (retention time matching) and chiral chromatography if enantiomeric separation is required. For trace impurities, employ recrystallization in hexane/ethyl acetate (1:3) .

Data Contradiction and Analysis

Q. How to reconcile discrepancies between experimental and computational IR spectra for this compound?

- Methodological Answer : Anharmonic corrections (e.g., VPT2 method) in computational models improve carbonyl (C=O) and C=C stretching frequency accuracy. Solvent effects (e.g., PCM model) account for shifts in polar environments. Experimentally, use ATR-FTIR with dry films to minimize solvent interference. Cross-reference with gas-phase IR data if available .

Q. What statistical approaches validate reproducibility in synthetic yields of this compound across multiple batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.